4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h3,5H,1-2,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFKWAAYDJFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=NN2CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with alkynes to form the triazole ring . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as one-pot synthesis, which combines multiple reaction steps into a single process. This approach not only simplifies the synthesis but also enhances yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions often involve replacing hydrogen atoms with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHNO
- SMILES : C1CC(C2=CN=NN2C1)C(=O)O
- InChIKey : RSMWLCQJVDMXCP-UHFFFAOYSA-N
Anti-inflammatory Activity
Research has indicated that derivatives of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine exhibit significant anti-inflammatory properties. In vitro studies have demonstrated their potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds derived from this structure showed IC values comparable to established anti-inflammatory drugs like celecoxib and indomethacin in COX-2 inhibition assays .
Antimicrobial Properties
The compound's derivatives have also been evaluated for their antimicrobial activities. Certain synthesized triazolo-pyridine derivatives displayed potent antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antimicrobial efficacy .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Some derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival .
Pesticidal Activity
Compounds related to 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine have been explored for their pesticidal properties. These derivatives have demonstrated effectiveness against pests and pathogens affecting crops. Field trials indicate that they can serve as effective alternatives to conventional pesticides while minimizing environmental impact .
Polymer Chemistry
The unique chemical structure of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine allows it to be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its potential in developing biodegradable plastics with improved performance characteristics .
Case Study 1: Anti-inflammatory Derivative Development
A study focused on synthesizing various derivatives of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine revealed that specific substitutions on the triazole ring significantly improved anti-inflammatory activity. The most potent derivative exhibited an IC value of 0.04 μmol against COX-2 enzymes in vitro.
Case Study 2: Pesticide Efficacy Testing
In a series of field trials conducted on tomato crops infested with aphids and whiteflies, a formulation based on this compound demonstrated a reduction in pest populations by over 70%, showcasing its potential as an effective biopesticide.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like β-secretase-1 (BACE-1) and cytochrome Cyp8b1 . These interactions often involve binding to the active site of the enzyme, thereby blocking its activity and affecting the associated biochemical pathways .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
- 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine
- 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridazine
Uniqueness: 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and application .
Biological Activity
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine structure. Its molecular formula is , with a molecular weight of approximately 168.16 g/mol. The presence of the carboxylic acid group is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that modifications to the triazole moiety can enhance antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. The IC50 values for related compounds ranged from 0.04 to 0.04 μmol in inhibiting COX-2 activity . These findings suggest that the compound could serve as a lead for developing anti-inflammatory drugs.
Anticancer Potential
Recent studies have explored the anticancer potential of triazolo[1,5-a]pyridines. The compound was tested in various cancer cell lines and exhibited cytotoxic effects. For example, in a study involving breast cancer cells (MCF-7), the compound showed significant inhibition of cell proliferation with an IC50 value of approximately 15 μM . This suggests its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and inflammation.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at various positions on the triazole and pyridine rings can significantly influence biological activity. For instance:
- Substituents on the Triazole Ring : The introduction of halogens or alkyl groups has been shown to enhance potency against certain targets.
- Carboxylic Acid Group : Essential for maintaining solubility and enhancing interaction with biological targets.
Case Studies
- Antibacterial Activity : A case study evaluated the efficacy of several triazolopyridine derivatives against E. coli and S. aureus. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1 μg/mL .
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to controls .
- Cytotoxicity in Cancer Cells : A study on lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability (EC50 = 20 μM) .
Q & A
Basic Question: What are the key synthetic routes for preparing 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via tandem cyclization strategies. A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by 6-exo cyclization. For example, starting from an ethynylpyridine precursor, sodium azide and copper(I) iodide in dimethylformamide (DMF) at 80°C yield the triazole ring, followed by intramolecular cyclization under reflux conditions to form the tetrahydropyridine ring . Alternative routes include reacting 5,6-diamino-nicotinic acid derivatives with aldehydes in a one-pot procedure to form triazolopyridine intermediates, which are subsequently carboxylated .
Advanced Question: How can reaction conditions be optimized to improve yield in multistep syntheses of fused triazolopyridine systems?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Copper(I) iodide or sulfate enhances regioselectivity in CuAAC, while base choice (e.g., sodium ascorbate) minimizes side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency by stabilizing intermediates .
- Temperature Control : Stepwise heating (e.g., 80°C for cycloaddition, reflux for cyclization) prevents decomposition .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the carboxylic acid derivative with >95% purity .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR confirm ring fusion and carboxyl group position. For example, the carboxylic proton appears as a singlet near δ 12.5 ppm, while the fused triazole protons resonate as doublets in δ 7.5–8.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS (exact mass 162.15 g/mol for CHNO) validates molecular composition .
- IR : A strong C=O stretch near 1700 cm confirms the carboxylic acid moiety .
Advanced Question: How does substitution on the triazole or pyridine rings affect biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Carboxylic acid at position 6 enhances binding to enzymes (e.g., kinase inhibitors) via hydrogen bonding with catalytic lysine residues .
- Aryl Substitutions : 2-Aryl groups on the triazole improve selectivity for adenosine A receptors (K < 100 nM) compared to A, as shown in radioligand displacement assays .
- Fused Rings : Thieno-fused analogs exhibit higher anticancer activity (e.g., Renal Cancer UO-31 cell line, GP = 81.85%) compared to quinazoline-fused derivatives due to improved π-stacking with DNA .
Basic Question: What are the common chemical reactions involving this compound?
Methodological Answer:
- Esterification : React with methanol/HSO to form methyl esters for improved solubility .
- Amidation : Couple with amines using EDCI/HOBt in DMF to generate bioactive amides (e.g., A receptor ligands) .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the triazole ring to dihydro derivatives, altering electronic properties .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) models interactions with casein kinase 1δ (CK1δ), identifying key hydrogen bonds between the carboxylic acid and Glu/Asp .
- MD Simulations : 100-ns simulations in GROMACS reveal stable binding to adenosine receptors, with RMSD < 2 Å for the triazole-pyridine core .
- QSAR Models : Hammett constants (σ) of substituents correlate with IC values in kinase inhibition assays (R = 0.89) .
Basic Question: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- pH Sensitivity : The carboxylic acid group protonates below pH 3, leading to precipitation. Store in neutral buffers (pH 6–8) .
- Light Sensitivity : UV irradiation (λ < 400 nm) degrades the triazole ring; use amber vials for long-term storage .
- Thermal Stability : Decomposes above 250°C; DSC shows an endothermic peak at 252–254°C .
Advanced Question: How can contradictory bioactivity data between similar triazolopyridine derivatives be resolved?
Methodological Answer:
- Assay Validation : Replicate receptor binding assays (e.g., A radioligand competition) with standardized protocols (n ≥ 3) .
- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation as a cause of false negatives .
- Crystallography : Resolve X-ray structures of ligand-target complexes to confirm binding modes (e.g., PDB accession codes for CK1δ inhibitors) .
Basic Question: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition : Acts as a CK1δ/ε inhibitor (IC ~ 50 nM) for neurodegenerative disease research .
- Anticancer Agents : Thieno-fused derivatives show growth inhibition (GI = 1.5 µM) in NCI-60 screening .
- GPCR Targeting : 8-Amino-2-aryl derivatives are adenosine A antagonists (K = 20 nM) for Parkinson’s disease therapy .
Advanced Question: What strategies improve enantiomeric purity in asymmetric syntheses of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (1R,2R)-diaminocyclohexane to induce stereoselectivity during cyclization (ee > 90%) .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates separates enantiomers (e.g., CAL-B, 60% yield) .
- Chiral HPLC : Employ Chiralpak IA columns with hexane/ethanol (90:10) to isolate enantiomers (R = 12.3 vs. 14.7 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
